1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate. This reaction proceeds under mild conditions and involves nucleophilic substitution of the tosyl group by nitrogen and oxygen nucleophiles . The resulting intermediate compounds undergo further reactions with amines, phenol, sodium hydroxide, and sodium azide to yield the desired naphthoquinoline derivatives .
Chemical Reactions Analysis
1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by hydroxyl, azido, or amine groups.
Common reagents used in these reactions include sodium p-toluenesulfinate, amines, phenol, sodium hydroxide, and sodium azide . The major products formed from these reactions are various substituted naphthoquinoline derivatives.
Scientific Research Applications
1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate various cellular processes and exhibit antiviral and antioxidant activities.
Comparison with Similar Compounds
1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other similar compounds such as:
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound is used as a luminescent chemosensor and exhibits antiviral activity.
1-tosyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound is synthesized by the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate and is used in various substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and its diverse applications in different scientific fields.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
16-(3-methoxypropylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C20H18N2O3/c1-25-11-5-10-21-18-17-12-6-2-3-7-13(12)19(23)14-8-4-9-15(16(14)17)22-20(18)24/h2-4,6-9,21H,5,10-11H2,1H3,(H,22,24) |
InChI Key |
SGAPBLVHCYMHCF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.